Myrcenyl methyl ether

Description

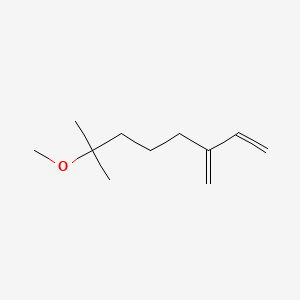

Structure

3D Structure

Properties

CAS No. |

24202-00-4 |

|---|---|

Molecular Formula |

C11H20O |

Molecular Weight |

168.28 g/mol |

IUPAC Name |

7-methoxy-7-methyl-3-methylideneoct-1-ene |

InChI |

InChI=1S/C11H20O/c1-6-10(2)8-7-9-11(3,4)12-5/h6H,1-2,7-9H2,3-5H3 |

InChI Key |

ZOSWMSOQJPTZHW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CCCC(=C)C=C)OC |

density |

0.841-0.849 (20°) |

physical_description |

Colourless liquid; piney resinous aroma |

solubility |

Very slightly soluble in water; soluble in non-polar sovents Slightly soluble (in ethanol) |

Origin of Product |

United States |

Synthetic Methodologies for Myrcenyl Methyl Ether and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides robust and scalable methods for the production of myrcenyl methyl ether. These approaches often involve the activation of myrcene (B1677589) or its derivatives to facilitate the introduction of a methoxy (B1213986) group.

Etherification Reactions and Alkylation Strategies

The direct synthesis of this compound can be achieved through the etherification of myrcenol (B1195821) (the corresponding alcohol) or via direct hydroalkoxylation of myrcene. A common and well-established method for forming ethers is the Williamson ether synthesis. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. In the context of this compound synthesis, myrcenol can be treated with a strong base, such as sodium hydride, to form the myrcenoxide anion. This is followed by the addition of a methylating agent like methyl iodide to yield this compound.

Alternatively, a sustainable, one-step approach involves the direct hydroalkoxylation of myrcene with methanol (B129727), catalyzed by a Lewis acid such as aluminum chloride. This method circumvents the need to first synthesize the corresponding alcohol, making it a more atom-economical process.

Table 1: Comparison of Etherification Strategies for this compound Synthesis

| Method | Precursor(s) | Reagents | Key Advantages | Potential Challenges |

| Williamson Ether Synthesis | Myrcenol, Methyl Halide | Strong Base (e.g., NaH) | High yield, Versatile | Requires pre-synthesis of myrcenol, Stoichiometric base |

| Direct Hydroalkoxylation | Myrcene, Methanol | Lewis Acid Catalyst (e.g., AlCl₃) | Atom-economical, One-step process | Catalyst sensitivity, Potential for side reactions |

Derivatization from Myrcene and Myrcenyl Halide Precursors

This compound can also be synthesized from myrcene via intermediate halogenated derivatives. The reaction of myrcene with hydrogen halides, such as hydrogen chloride, can produce myrcenyl chloride. This hydrochlorination results in a mixture of isomeric chlorides, including geranyl, neryl, and linalyl chlorides, alongside myrcenyl chloride. This mixture of myrcenyl halides can then be subjected to nucleophilic substitution with a methoxide (B1231860) source, such as sodium methoxide, to yield this compound.

Similarly, myrcenyl bromide can be prepared from myrcenol, providing another suitable precursor for the subsequent etherification step. The conversion of the hydroxyl group of myrcenol to a bromide enhances the leaving group ability, facilitating the nucleophilic attack by a methoxide ion.

Nucleophilic Substitution Strategies for Olefinic Ethers

The synthesis of this compound fundamentally relies on nucleophilic substitution reactions. In the case of the Williamson ether synthesis starting from myrcenol, the reaction proceeds via an SN2 mechanism where the myrcenoxide ion is the nucleophile and the methyl halide is the electrophile. The success of this reaction is dependent on factors such as the choice of solvent and the strength of the base used to generate the alkoxide.

When starting from myrcenyl halides, the methoxide ion acts as the nucleophile, displacing the halide leaving group. Due to the allylic nature of the myrcenyl substrate, there is a possibility of forming a mixture of isomeric ether products. The regioselectivity of the nucleophilic attack can be influenced by the reaction conditions and the specific structure of the myrcenyl halide isomer.

Biocatalytic and Biotransformation Routes

Biocatalysis offers an environmentally benign alternative to traditional chemical synthesis, utilizing enzymes or whole microbial cells to perform specific chemical transformations.

Enzymatic Synthesis of Myrcenyl Derivatives

While the direct enzymatic synthesis of this compound is not extensively documented, related enzymatic reactions on terpene scaffolds suggest its feasibility. Lipases, for instance, are widely used for the synthesis of terpene esters through the esterification of terpene alcohols like geraniol (B1671447) and citronellol. nih.gov These enzymes have demonstrated the ability to act on the hydroxyl group of terpene alcohols, indicating that an enzymatic etherification could be a potential synthetic route.

Furthermore, methyltransferases are enzymes that catalyze the transfer of a methyl group from a donor, such as S-adenosylmethionine (SAM), to a substrate. While often associated with the methylation of phenols and other biomolecules, the substrate scope of some methyltransferases could potentially be expanded to include terpene alcohols like myrcenol.

Chemical Transformations and Reactivity of Myrcenyl Methyl Ether

Reactions of the Ether Linkage

The ether group in myrcenyl methyl ether is generally stable but can be cleaved under specific, often harsh, conditions. The reactivity is centered on the carbon-oxygen bond, which can be broken to yield an alcohol and a corresponding methyl derivative.

The cleavage of ethers by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), is a fundamental reaction in organic chemistry. libretexts.orgmasterorganicchemistry.com The process is initiated by the protonation of the ether oxygen, which transforms the methoxy (B1213986) group into a good leaving group (methanol). masterorganicchemistry.comfiveable.me Following this initial step, the reaction can proceed via one of two primary nucleophilic substitution mechanisms: SN1 or SN2. wikipedia.org

SN2 Mechanism: If the ether is attached to a methyl or primary alkyl group, a halide ion (e.g., I⁻ or Br⁻) will attack the less sterically hindered carbon in a concerted step, displacing the alcohol. libretexts.org

SN1 Mechanism: When the ether substituent can form a stable carbocation, such as a tertiary, benzylic, or allylic cation, the cleavage follows an SN1 pathway. libretexts.orgfiveable.mewikipedia.org After protonation, the leaving group departs to form a carbocation intermediate, which is then rapidly attacked by the halide nucleophile. fiveable.me

In the case of this compound, the ether linkage is at an allylic position. The presence of adjacent double bonds means that cleavage under acidic conditions is likely to proceed through a resonance-stabilized allylic carbocation intermediate via an SN1 mechanism. libretexts.orgfiveable.me This pathway is favored due to the increased stability of the carbocation intermediate. fiveable.me

Selective demethylation aims to cleave the methyl-oxygen bond while leaving the rest of the molecule, in this case the myrcenyl group, intact as an alcohol. This is a crucial transformation in synthetic chemistry, often used for deprotection. rsc.org A variety of reagents have been developed to achieve this with greater selectivity and under milder conditions than traditional strong acids. rsc.org

For aliphatic ethers, several methods can be employed. One notable system involves a combination of aluminum chloride (AlCl₃) and sodium iodide (NaI) in acetonitrile, which has been shown to effectively and selectively cleave aliphatic methyl ethers. jst.go.jp Other strategies for cleaving aryl methyl ethers, which can sometimes be adapted for aliphatic ethers, include the use of boron tribromide (BBr₃), iodotrimethylsilane (B154268) (Me₃SiI), or iodocyclohexane (B1584034) in refluxing DMF. researchgate.net Biocatalytic approaches using specific enzymes, such as Rieske monooxygenases, have also been explored for the demethylation of aryl methyl ethers, offering high selectivity under mild conditions. nih.gov These enzymatic methods, however, often require specific substrate features, such as a nearby carboxylic acid group, which may limit their direct applicability to this compound. nih.gov

Reactions at the Alkene Moieties

The three double bonds in the myrcene (B1677589) skeleton of this compound are sites of high reactivity, susceptible to a wide array of addition and rearrangement reactions. The conjugated diene system, in particular, offers unique reactivity patterns.

Olefin metathesis is a powerful reaction that allows for the "swapping" of alkene groups, catalyzed by transition metal complexes, most commonly those containing ruthenium (Grubbs-type catalysts). masterorganicchemistry.comnih.gov This reaction can be performed in both an intramolecular fashion (ring-closing metathesis, RCM) or an intermolecular fashion (cross-metathesis, CM). masterorganicchemistry.com

Studies on β-myrcene and its derivatives, such as myrcenol (B1195821) and myrcenyl acetate (B1210297), have demonstrated their utility in metathesis reactions. researchgate.netscribd.com

Ring-Closing Metathesis (RCM): In the presence of a ruthenium catalyst, β-myrcene can undergo RCM to produce 3-methylenecyclopent-1-ene. researchgate.net

Cross-Metathesis (CM): Myrcene and its derivatives can react with other olefins in a cross-metathesis reaction. For example, the reaction of myrcenyl acetate with methyl acrylate (B77674), using a Grubbs-type catalyst, yields functionalized acyclic esters. researchgate.netscribd.com The selectivity of CM can be challenging, as it can lead to a statistical mixture of products, including homocoupled dimers. organic-chemistry.org However, by using olefins with different reactivities, high yields of the desired cross-coupled product can be achieved. organic-chemistry.org

These reactions highlight the potential for this compound to be used as a building block for creating more complex cyclic and acyclic structures through selective C-C bond formation. researchgate.net

Hydrofunctionalization involves the addition of a hydrogen atom and another functional group across a double bond.

Hydroboration: This reaction involves the addition of a borane (B79455) (e.g., BH₃ or 9-BBN) across a C=C double bond, which, upon subsequent oxidation (typically with hydrogen peroxide and a base), yields an alcohol. masterorganicchemistry.com The reaction is known for its anti-Markovnikov regioselectivity, where the hydroxyl group adds to the less substituted carbon of the alkene. masterorganicchemistry.com It is also a stereospecific syn-addition, with both the hydrogen and hydroxyl groups adding to the same face of the double bond. masterorganicchemistry.com The hydroboration of myrcene can be controlled to selectively react at one of the double bonds, offering a route to specific terpene-derived alcohols. researchgate.net For instance, using bulkier borane reagents like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance selectivity for the less sterically hindered terminal alkenes. nih.gov

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkenes in myrcene leads to a mixture of products. google.commasterorganicchemistry.com The reaction proceeds via protonation of a double bond to form a carbocation, followed by attack of the halide. masterorganicchemistry.com In the absence of a catalyst, the hydrohalogenation of myrcene yields a mixture containing myrcenyl, linalyl, α-terpinyl, and geranyl halides. google.com The use of specific catalysts, such as copper-containing compounds, can improve the yield of certain allylic halides like linalyl and geranyl halides over the myrcenyl halide. google.comgoogle.com

The polyene structure of myrcene makes it prone to various cyclization and rearrangement reactions, which can be induced by heat, light, or chemical reagents.

Photocyclization: Upon UV irradiation, myrcene can undergo intramolecular cyclization. researchgate.net Photosensitized cyclization of myrcene is known to produce bicyclic compounds such as 5,5-dimethyl-1-vinylbicyclo[2.1.1]hexane. researchgate.netacs.org This type of reaction involves the formation of an excited state that leads to the formation of new carbon-carbon bonds. researchgate.net

Thermal Rearrangement: At elevated temperatures (300–600 °C), myrcene can undergo thermal rearrangements. It is itself a product of the thermal rearrangement of β-pinene. researchgate.net

Electrophile-Induced Cyclization: The double bonds in myrcene can be attacked by electrophiles, initiating a cascade of cyclization reactions that mimic the biosynthesis of cyclic terpenes. chemrxiv.org For example, chlorine-induced cyclization can lead to the formation of various chlorinated monocyclic and bicyclic products. chemrxiv.org

These pathways demonstrate the rich chemistry of the myrcene skeleton, allowing for its transformation from a linear diene into a variety of complex cyclic structures.

Oxidation and Reduction Processes

The chemical reactivity of this compound is dominated by the presence of its two olefinic bonds, making it a substrate for various oxidation and reduction reactions. These transformations can lead to a range of functionalized derivatives with potential applications in fragrance and synthetic chemistry.

Oxidation of this compound

The double bonds in this compound are susceptible to attack by various oxidizing agents, leading to the formation of epoxides, diols, or cleavage products, depending on the reagents and reaction conditions employed.

Epoxidation: Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used reagents for the epoxidation of alkenes. leah4sci.comorgosolver.comlibretexts.org In the case of this compound, which possesses two double bonds of differing reactivity, selective epoxidation can be anticipated. The trisubstituted double bond is generally more electron-rich and therefore more nucleophilic, making it more reactive towards electrophilic epoxidizing agents compared to the terminal double bond. ucalgary.ca

Reaction of this compound with one equivalent of a peroxy acid would likely yield the monoepoxide at the more substituted double bond as the major product. The use of excess oxidizing agent could lead to the formation of the diepoxide.

Ozonolysis: Ozonolysis is a powerful method for the oxidative cleavage of carbon-carbon double bonds. leah4sci.com Treatment of this compound with ozone, followed by a reductive workup (e.g., with dimethyl sulfide), would be expected to cleave both double bonds, yielding smaller carbonyl-containing fragments. acs.org Based on the structure of this compound (7-methoxy-7-methyl-3-methylideneoct-1-ene), ozonolysis would be predicted to produce formaldehyde, acetone, and a five-carbon dialdehyde (B1249045) ether. brainmass.com The yields of these products are influenced by the specific reaction conditions and the efficiency of the workup procedure. researchgate.net

| Reaction Type | Substrate Analogue | Reagent(s) | Conditions | Major Product(s) | Yield (%) |

|---|---|---|---|---|---|

| Epoxidation | Myrcene | m-CPBA | Chloroform, Room Temperature | 1,2-epoxy-7-methyl-3-methylene-6-octene | - |

| Ozonolysis | Myrcene | 1. O3, 2. Zn/H2O | -78 °C to Room Temperature | Acetone, Formaldehyde, 3-acetyl-5-oxohexanal | - |

Reduction of this compound

The double bonds of this compound can be readily reduced through catalytic hydrogenation. This process typically involves the use of molecular hydrogen in the presence of a metal catalyst.

Catalytic Hydrogenation: The hydrogenation of this compound can be controlled to achieve either partial or complete saturation of the double bonds. The choice of catalyst and reaction conditions plays a crucial role in the selectivity of the reduction. researchgate.net Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of alkenes. masterorganicchemistry.com

Partial hydrogenation of this compound, using a controlled amount of hydrogen or a less active catalyst, could selectively reduce the less sterically hindered terminal double bond. Complete hydrogenation under more forcing conditions (higher pressure of hydrogen and longer reaction times) would lead to the formation of the fully saturated methyl ether, 7-methoxy-3,7-dimethyloctane. researchgate.net

| Reaction Type | Substrate Analogue | Reagent(s) | Conditions | Major Product(s) | Yield (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Myrcene | H2, Pd/C | Ethanol, Room Temperature, 1 atm | Dihydromyrcene (2,6-dimethyl-2,7-octadiene) | High |

| Catalytic Hydrogenation | Myrcene | H2, Pd/C | Ethanol, Room Temperature, High Pressure | 2,6-Dimethyloctane | Quantitative |

| Catalytic Hydrogenation | Myrcene | H2, Rh/Al2O3 | Supercritical CO2, 50 °C, 20 bar H2 | 2,6-Dimethyloctane | >99 |

Advanced Spectroscopic and Chromatographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. mdpi.com For Myrcenyl methyl ether, ¹H NMR and ¹³C NMR are instrumental in confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. Protons on carbons adjacent to the ether's oxygen atom are deshielded and thus shifted downfield, typically appearing in the 3.4-4.5 ppm range. openstax.orglibretexts.orglibretexts.org Based on the structure of this compound and data from analogous terpene structures, a predicted ¹H NMR spectrum can be outlined. researchgate.net

Predicted ¹H NMR Data for this compound This table contains predicted data based on known chemical shift ranges and analysis of similar compounds.

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H1 (CH ₂=C) | 4.90 - 5.10 | Doublet of doublets |

| H2 (-C=CH -) | 6.30 - 6.50 | Doublet of doublets |

| H4, H5 (-CH ₂-CH ₂-) | 2.00 - 2.30 | Multiplet |

| H6 (-CH ₂-C(OCH₃)) | 2.10 - 2.40 | Multiplet |

| H8 (=C(CH ₂)) | 4.85 - 5.05 | Singlet |

| H9 (-OCH ₃) | 3.10 - 3.30 | Singlet |

| H10 (-C(CH ₃)₂) | 1.20 - 1.40 | Singlet |

| H11 (C=C-CH ₃) | 1.60 - 1.70 | Singlet |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insight into their hybridization and functional groups. libretexts.org Carbons bonded to an ether oxygen typically resonate in the 50-80 δ range. openstax.orglibretexts.org Carbons of C=C double bonds (sp² hybridized) are found further downfield, generally between 110-150 δ, while standard sp³ hybridized carbons appear upfield (0-50 δ). chemguide.co.uklibretexts.org

Predicted ¹³C NMR Data for this compound This table contains predicted data based on known chemical shift ranges and analysis of similar compounds.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C1 (C H₂=C) | 110 - 116 |

| C2 (-C=C H-) | 144 - 148 |

| C3 (C=C <) | 138 - 142 |

| C4 (-C H₂-) | 35 - 42 |

| C5 (-C H₂-) | 25 - 32 |

| C6 (-C H₂-C(OCH₃)) | 40 - 46 |

| C7 (->C (OCH₃)(CH₃)₂) | 74 - 80 |

| C8 (=C(C H₂)) | 112 - 118 |

| C9 (-OC H₃) | 48 - 52 |

| C10 (->C(C H₃)₂) | 24 - 28 |

| C11 (C=C-C H₃) | 20 - 25 |

Mass Spectrometry (MS) Techniques for Molecular and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. chemguide.co.uk When a molecule is ionized in a mass spectrometer, typically by electron impact (EI), it forms a molecular ion (M⁺•) which can then break apart into smaller, charged fragments.

For this compound (C₁₁H₂₀O), the exact molecular weight is 168.28 g/mol . The mass spectrum would be expected to show a molecular ion peak at a mass-to-charge ratio (m/z) of 168. The fragmentation of ethers is characterized by specific cleavage patterns. miamioh.edulibretexts.org A common fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the oxygen atom. scribd.com Another typical pathway is inductive cleavage. For terpenoid structures, cleavage at allylic positions is also prevalent, leading to the formation of stable carbocations.

Predicted Mass Spectrometry Fragmentation for this compound This table contains predicted data based on established fragmentation patterns for ethers and terpenes.

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 168 | [C₁₁H₂₀O]⁺• | Molecular Ion (M⁺•) |

| 153 | [M - CH₃]⁺ | α-cleavage: loss of a methyl radical from the ether group |

| 137 | [M - OCH₃]⁺ | Cleavage of the C-O bond, loss of a methoxy (B1213986) radical |

| 93 | [C₇H₉]⁺ | Allylic cleavage and rearrangement |

| 69 | [C₅H₉]⁺ | Allylic cleavage of the terpene backbone |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. almerja.com Ethers are characterized by a strong C-O single bond stretching absorption in the fingerprint region of the spectrum, typically between 1050 and 1150 cm⁻¹. openstax.orglibretexts.org The presence of double bonds is indicated by C=C stretching absorptions around 1640-1680 cm⁻¹ and vinylic =C-H stretching absorptions just above 3000 cm⁻¹. spectroscopyonline.com

Predicted IR Absorption Bands for this compound This table contains predicted data based on standard IR functional group correlation tables.

| Functional Group | Vibration Type | Predicted Absorption Range (cm⁻¹) |

| C-O-C | Asymmetric Stretch | 1050 - 1150 |

| C=C | Stretch | 1640 - 1680 |

| =C-H (sp²) | Stretch | 3010 - 3100 |

| C-H (sp³) | Stretch | 2850 - 2960 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems within a molecule. The myrcene (B1677589) backbone of this compound contains a conjugated diene system, which is a strong chromophore. Compounds with this feature typically exhibit strong absorption in the UV region. The parent compound, β-myrcene, is known to have an ultraviolet absorption maximum (λmax) at approximately 226 nm. study.comnih.gov It is expected that this compound would have a very similar λmax, as the methyl ether group is not part of the conjugated system and would have a negligible effect on its electronic transitions.

Predicted UV-Vis Absorption Data for this compound This table contains predicted data based on the known absorption of its chromophore.

| Chromophore | Predicted λmax (nm) | Solvent |

| Conjugated Diene | ~226 | Ethanol or Hexane |

Advanced Chromatographic Separations (e.g., GC-MS, LC-MS) for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. acs.org It is particularly well-suited for the analysis of volatile and semi-volatile compounds like terpenes and their derivatives. mdpi.com In a GC-MS analysis of this compound, the compound would first be separated from other components in a mixture based on its boiling point and affinity for the GC column's stationary phase. As it elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, providing a mass spectrum that serves as a molecular fingerprint for definitive identification and purity confirmation. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is common for terpenes, LC-MS/MS has also been developed as a viable analytical option. thermofisher.com LC-MS is particularly useful for analyzing both volatile and non-volatile compounds in a single run and can be advantageous when derivatization is not desired. nih.gov Techniques using Atmospheric Pressure Chemical Ionization (APCI) as the ion source are effective for analyzing less polar compounds like terpenes. researchgate.netphenomenex.comnih.gov An LC-MS method would separate this compound from a sample matrix, and the coupled mass spectrometer would provide detection and quantification, making it a versatile tool for analyzing complex samples such as plant extracts.

Mechanistic and Theoretical Investigations of Myrcenyl Methyl Ether Chemistry

Elucidation of Reaction Mechanisms in Synthesis and Transformations

The synthesis of myrcenyl methyl ether would likely proceed through established etherification reactions, with the specific mechanism being dependent on the chosen reagents and conditions.

One common route for the synthesis of such ethers is the Williamson ether synthesis . This reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of this compound, this could involve the reaction of a myrcenyl halide with sodium methoxide (B1231860). The reaction is anticipated to proceed via an SN2 mechanism , where the methoxide ion acts as the nucleophile, attacking the carbon atom bearing the leaving group (halide). This is a single-step concerted process involving a backside attack, leading to an inversion of stereochemistry if the carbon is chiral. For an efficient SN2 reaction, a primary or secondary alkyl halide is preferred to minimize competing elimination reactions.

Alternatively, acid-catalyzed addition of methanol (B129727) to one of the double bonds of myrcene (B1677589) could be envisioned. The mechanism would involve the protonation of a double bond to form a carbocation intermediate. The stability of the resulting carbocation would determine the regioselectivity of the methanol addition. Given the structure of myrcene, protonation could lead to the formation of a stable tertiary carbocation, which would then be attacked by methanol. A subsequent deprotonation step would yield the final ether product.

Transformations of this compound would likely involve reactions of its carbon-carbon double bonds, such as electrophilic additions, oxidations, or rearrangements. For instance, acid-catalyzed hydration or isomerization are plausible transformations. The presence of multiple double bonds allows for a variety of potential reaction pathways, including cyclization reactions under acidic conditions. The specific mechanisms of these transformations would be analogous to those of other unsaturated terpenes.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the properties and reactivity of molecules like this compound at an atomic level. While specific computational studies on this compound are scarce, the application of these methods to similar terpenoid and ether systems provides a framework for understanding its behavior.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) , are instrumental in understanding the electronic structure and reactivity of molecules. For this compound, DFT calculations could be employed to determine key electronic properties.

| Calculated Property | Significance for this compound |

|---|---|

| Molecular Orbital Energies (HOMO/LUMO) | The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for predicting reactivity. The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is likely to be localized on the π-systems of the double bonds, indicating that these are the primary sites for electrophilic attack. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability. |

| Electron Density Distribution | Mapping the electron density reveals the distribution of charge within the molecule. This can identify electron-rich and electron-deficient regions, which correspond to nucleophilic and electrophilic sites, respectively. In this compound, the oxygen atom of the ether group is an electron-rich center, while the carbon atoms of the double bonds are also regions of high electron density. |

| Molecular Electrostatic Potential (MEP) | The MEP provides a visual representation of the electrostatic potential on the electron density surface. It is a valuable tool for predicting the sites of non-covalent interactions and electrophilic/nucleophilic attacks. For this compound, the MEP would likely show negative potential (red regions) around the oxygen atom and the double bonds, and positive potential (blue regions) around the hydrogen atoms. |

This compound is a flexible molecule with multiple rotatable single bonds, leading to a large number of possible conformations. Molecular Dynamics (MD) simulations can be used to explore the conformational landscape of the molecule and identify the most stable (lowest energy) conformers.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. By simulating the molecule in a solvent at a given temperature, one can observe its dynamic behavior and the transitions between different conformations. The results of MD simulations can provide insights into the preferred shapes of this compound in different environments, which can influence its reactivity and physical properties.

| Simulation Parameter | Information Gained for this compound |

|---|---|

| Potential Energy Surface Scan | By systematically rotating around key single bonds and calculating the energy at each step, a potential energy surface can be generated. This helps in identifying the low-energy conformers and the energy barriers between them. For this compound, this would reveal the most likely spatial arrangements of the carbon chain. |

| Root Mean Square Deviation (RMSD) | RMSD is used to measure the average distance between the atoms of superimposed conformations. By monitoring the RMSD over the course of an MD simulation, one can assess the stability of the molecule's conformation. |

| Radial Distribution Function (RDF) | The RDF describes how the density of surrounding atoms varies as a function of distance from a reference atom. This can be used to understand the solvation structure around this compound and its interactions with solvent molecules. |

Understanding the mechanism of a chemical reaction requires the characterization of the transition state (TS) , which is the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize transition states for the synthesis and transformations of this compound.

By calculating the energies of reactants, products, and transition states, the activation energy and reaction energy for a particular reaction can be determined. This information is crucial for predicting the feasibility and rate of a reaction. For example, in the acid-catalyzed synthesis of this compound from myrcene and methanol, transition state modeling could be used to compare the activation energies for the formation of different possible isomers, thus predicting the major product.

Reaction pathway analysis involves mapping out the entire energy profile of a reaction, including any intermediates and transition states. This provides a detailed picture of the reaction mechanism. For complex reactions, such as the potential cyclization or rearrangement of this compound, computational analysis of the reaction pathways can help to elucidate the step-by-step process and identify the rate-determining step.

Applications in Advanced Organic Synthesis

Myrcenyl Methyl Ether as a Precursor for Complex Molecules and Specialty Chemicals

This compound serves as a valuable starting material for the synthesis of more intricate molecules and specialty chemicals, primarily through functionalization of its olefinic bonds. The presence of the methyl ether group can influence the reactivity and selectivity of these transformations, offering a pathway to novel compounds that may not be readily accessible from myrcene (B1677589) itself.

One of the key transformations is the derivatization of the triene system. For instance, through catalytic processes such as olefin metathesis, the carbon-carbon double bonds of this compound can be selectively functionalized. This allows for the introduction of new functional groups and the extension of the carbon skeleton, leading to the formation of acyclic esters and other valuable derivatives. These products can find applications in the fragrance, flavor, and pharmaceutical industries as specialty chemicals.

Table 1: Potential Specialty Chemicals Derived from this compound via Catalytic Transformations

| Starting Material | Reaction Type | Potential Product Class | Potential Applications |

| This compound | Cross-Metathesis | Functionalized Acyclic Esters | Fragrance intermediates, Fine chemicals |

| This compound | Epoxidation | Epoxidized this compound | Reactive intermediates, Polymer precursors |

| This compound | Diels-Alder Reaction | Cyclohexene Derivatives | Pharmaceutical scaffolds, Agrochemicals |

This table presents potential transformations and applications based on the known reactivity of myrcene and its derivatives. Specific research findings on this compound in these exact transformations are limited.

Role in Stereoselective Synthesis Methodologies

While specific research on the role of this compound in stereoselective synthesis is not extensively documented, the inherent chirality of myrcene derivatives and the potential for asymmetric transformations make it a compound of significant interest. The diene system in this compound is a prime target for stereoselective reactions, such as asymmetric Diels-Alder cycloadditions or catalyzed hydrogenations, which could lead to the formation of chiral molecules with a high degree of stereochemical control.

The asymmetric total synthesis of myrcene-derived cyclohexenyl chalcones has been accomplished using a bioinspired asymmetric Diels-Alder cycloaddition, showcasing the potential of the myrcene scaffold in stereoselective synthesis. researchgate.net It is plausible that this compound could be employed in similar strategies, where the methyl ether group might influence the stereochemical outcome of the reaction, either through steric or electronic effects.

Furthermore, enzymatic catalysis presents another avenue for the stereoselective transformation of myrcene derivatives. For example, the enzyme linalool (B1675412) dehydratase has been shown to exhibit tunable stereochemical control in the formation of olefins from related terpene alcohols. acs.orgacs.org This suggests that biocatalytic approaches could be developed for the stereoselective synthesis of valuable chiral compounds from this compound. The stereoselective polymerization of β-myrcene has also been achieved using titanium catalysts, indicating that the diene structure is amenable to controlled polymerization processes that can yield stereoregular polymers. researchgate.net

Catalytic Transformations Utilizing this compound as a Substrate

This compound is an excellent substrate for a variety of catalytic transformations, owing to its multiple unsaturated bonds. Ruthenium-catalyzed olefin metathesis, in particular, stands out as a powerful tool for the functionalization of myrcene and its derivatives. nih.gov In this type of reaction, a carbon-carbon double bond of this compound can react with another olefin, such as methyl acrylate (B77674), in the presence of a ruthenium catalyst to form new, more complex acyclic esters. nih.gov

This cross-metathesis reaction is a highly efficient method for carbon-carbon bond formation and offers a direct route to functionalized derivatives under relatively mild conditions. nih.gov The reaction of β-myrcene derivatives with methyl acrylate in the presence of a Ruthenium catalyst has been shown to yield functionalized acyclic esters. nih.gov It is anticipated that this compound would behave similarly in such catalytic systems.

Table 2: Exemplary Catalytic Cross-Metathesis with Myrcene Derivatives

| Myrcene Derivative | Co-reactant | Catalyst | Product Type |

| β-Myrcene | Methyl Acrylate | Ruthenium-based catalyst | Unsaturated cyclic ester |

| Myrcenol (B1195821) | Methyl Acrylate | Ruthenium-based catalyst | Functionalized acyclic ester |

| Myrcenyl Acetate (B1210297) | Methyl Acrylate | Ruthenium-based catalyst | Functionalized acyclic ester |

This data is based on the reported reactions of β-myrcene and its derivatives, suggesting a similar reactivity profile for this compound. nih.gov

These catalytic transformations not only expand the chemical space accessible from this compound but also align with the principles of green chemistry by offering atom-economical routes to valuable chemical products. The resulting functionalized molecules can serve as intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Contribution to Materials Science and Polymer Chemistry Research

Investigation of Myrcene-Derived Monomers in Polymer Synthesis

Myrcene (B1677589), a key component of essential oils from plants like hops and lemongrass, is a versatile monomer for various polymerization techniques, including anionic, cationic, radical, and coordination polymerization. nih.govnih.gov These methods allow for the synthesis of polymyrcene with different microstructures (cis-1,4, trans-1,4, 3,4-, and 1,2-), which in turn dictates the material properties of the resulting polymer. nih.govrsc.org

The anionic polymerization of β-myrcene, for instance, can be controlled to produce polymers with a high percentage of 1,4-units, leading to elastomeric properties desirable for applications such as synthetic rubber. nih.govresearchgate.net The solvent polarity plays a crucial role in determining the microstructure; nonpolar solvents like cyclohexane (B81311) favor the formation of 1,4-units, while polar solvents like tetrahydrofuran (B95107) (THF) increase the proportion of 3,4- and 1,2-units. nih.govresearchgate.net

While direct polymerization of myrcenyl methyl ether is not extensively documented, the reactivity of the diene system in myrcene suggests that its ether derivative could also serve as a monomer. The presence of the methyl ether group might influence the polymerization kinetics and the properties of the resulting polymer, potentially offering advantages in terms of solubility or thermal stability.

A significant advancement in this area is the use of myrcenol (B1195821), a hydroxylated derivative of myrcene, as a monomer. acs.org The hydroxyl group can be protected, for example, with a silyl (B83357) group, to allow for controlled carbanionic polymerization. researchgate.netacs.org This approach yields well-defined hydroxyl-functionalized polydienes. acs.org This strategy of "protecting group chemistry" could theoretically be adapted for other functionalized myrcene derivatives, although the ether group in this compound is generally stable under anionic polymerization conditions.

Table 1: Polymerization Methods for Myrcene

| Polymerization Method | Initiator/Catalyst Examples | Resulting Polymer Characteristics |

|---|---|---|

| Anionic Polymerization | sec-Butyllithium | Well-defined polymers with controlled molecular weights and narrow dispersities. nih.govacs.org |

| Cationic Polymerization | Lewis Acids | Can lead to side reactions and broader molecular weight distributions. nih.gov |

| Radical Polymerization | Redox initiators (e.g., ammonium (B1175870) persulfate) | Can be performed in emulsion systems. nih.gov |

Development of Bio-based Polymeric Materials from Terpenoid Precursors

The development of bio-based polymers is a critical step towards a more sustainable chemical industry. mdpi.comnih.gov Terpenoids, a large class of naturally occurring organic compounds derived from isoprene (B109036) units, are promising precursors for these materials. mdpi.comnih.gov They offer a diverse range of chemical structures that can be tailored to create polymers with specific properties. rsc.orgfraunhofer.de

Polymers derived from terpenes can be categorized into several classes, including those synthesized from terpene-based monomers and those where terpenes are used as additives to modify the properties of other polymers. mdpi.comnih.gov For example, limonene (B3431351) oxide, another terpene derivative, can be copolymerized with carbon dioxide to produce poly(limonene carbonate), a bio-based polymer with a high glass transition temperature. rsc.org

Myrcene-based polymers are particularly interesting for creating bio-based elastomers. nih.govacs.org The resulting polymyrcene can have a low glass transition temperature, a characteristic of rubbery materials. acs.org Copolymers of myrcene with other monomers, such as styrene (B11656) or isoprene, can also be synthesized to fine-tune the mechanical and thermal properties of the final material. nih.gov

The incorporation of functional groups into terpene-based monomers allows for the creation of functional polymers with tailored properties. The hydroxyl group in myrcenol, for instance, provides a site for further chemical modification or for influencing the polymer's polarity and adhesion. researchgate.netacs.org Similarly, the methyl ether group in this compound could impart specific characteristics to a polymer, such as altered hydrophobicity and solvent resistance, compared to a simple polymyrcene backbone.

Table 2: Examples of Bio-based Polymers from Terpenoid Precursors

| Terpenoid Precursor | Resulting Polymer | Potential Applications |

|---|---|---|

| β-Myrcene | Polymyrcene | Bio-based elastomers, adhesives. nih.govacs.org |

| Limonene Oxide | Poly(limonene carbonate) | Sustainable alternative to petroleum-based plastics like polystyrene. rsc.org |

| β-Myrcenol | Polymyrcenol | Functional polymers, building blocks for graft copolymers. acs.org |

Functionalization of Polymer Backbones with Myrcenyl Moieties

Post-polymerization modification is a powerful strategy for introducing new functionalities onto a polymer backbone, allowing for the tuning of its properties without altering the main chain structure. nih.govresearchgate.net This can be achieved through various chemical reactions that target specific functional groups along the polymer chain.

For polymers containing myrcene units, the unreacted double bonds in the 1,2- and 3,4-isomers of the repeat units provide reactive sites for post-polymerization functionalization. nih.gov One such method is the thiol-ene reaction, a photo-induced process that can be used to attach thiol-containing molecules to the polymer backbone. nih.gov This allows for the introduction of polar functional groups, such as carboxylic acids or hydroxyl groups, onto a hydrophobic polymyrcene chain. nih.gov

While direct attachment of myrcenyl moieties to other polymer backbones is not a widely reported strategy, the concept of using terpene derivatives for functionalization is established. For example, polymers can be grafted with terpene-containing side chains to impart specific properties. nih.gov

In a hypothetical scenario, a myrcenyl group could be introduced onto a polymer backbone to enhance its hydrophobicity or to provide a site for further reactions via the diene system. The methyl ether functionality would be expected to be relatively stable during many functionalization reactions. The development of methods for the direct modification of polymer backbones with myrcenyl moieties could open up new avenues for creating advanced materials with tailored surface properties and reactivity. nih.govresearchgate.net

Future Directions in Myrcenyl Methyl Ether Research

Exploration of Sustainable and Green Synthetic Routes

The future of myrcenyl methyl ether synthesis is intrinsically linked to the development of methodologies that are environmentally benign, resource-efficient, and economically viable. Traditional etherification processes are being re-evaluated in favor of greener alternatives that minimize waste and hazard. niscpr.res.inmdpi.com

A key area of investigation is the direct hydroalkoxylation of myrcene (B1677589), a renewable feedstock, to produce this compound and its isomers. rsc.org Research into catalysts that can facilitate this transformation with high selectivity and under mild conditions is a primary objective. Furthermore, the replacement of conventional solvents with greener alternatives is a critical aspect of sustainable synthesis. sigmaaldrich.com Solvents derived from renewable resources or those with improved safety and environmental profiles are gaining traction. sigmaaldrich.comresearchgate.net For instance, the use of dimethyl carbonate (DMC) as a green methylating agent offers a non-toxic alternative to traditional reagents like dimethyl sulfate. mdpi.comnih.gov

| Solvent Class | Examples | Key Disadvantages | Green Alternative Examples | Advantages of Green Alternatives |

|---|---|---|---|---|

| Chlorinated | Dichloromethane, Chloroform | Carcinogenic, Hazardous Air Pollutant (HAP) | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewables, lower toxicity. sigmaaldrich.commlsu.ac.in |

| Aprotic Polar | Dimethylformamide (DMF), N-Methylpyrrolidinone (NMP) | High toxicity, reprotoxic. mlsu.ac.in | Cyclopentyl methyl ether (CPME) | Resists peroxide formation, hydrophobic, easy recovery. manufacturingchemist.com |

| Ethers | Diethyl ether, Tetrahydrofuran (B95107) (THF) | Low flash point, potent peroxide formers. mlsu.ac.in | 2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME) | Higher boiling points, more stable, reduced peroxide risk. sigmaaldrich.commanufacturingchemist.com |

Development of Novel Biocatalytic Systems

Biocatalysis offers a powerful and sustainable alternative to conventional chemical synthesis for producing fragrance compounds. matec-conferences.org The use of enzymes or whole-cell microorganisms can lead to reactions with high selectivity and efficiency under mild, aqueous conditions, significantly reducing energy consumption and waste generation. researchgate.netmdpi.com

Future research will likely focus on engineering yeast strains, such as Saccharomyces cerevisiae or Yarrowia lipolytica, to produce terpene precursors or myrcenol (B1195821) directly from simple carbon sources. mdpi.com These organisms can be metabolically engineered to enhance the flux through the mevalonate (B85504) (MVA) pathway, providing the necessary building blocks for terpene synthesis. mdpi.com The subsequent conversion to this compound could be achieved through a chemo-enzymatic step or by discovering or engineering enzymes capable of performing the methylation.

Another promising avenue is the exploration of specific ether-forming enzymes. While less common in primary metabolism, some enzymes, such as the archaeal geranylgeranylglyceryl phosphate (B84403) synthases, are capable of constructing ether bonds. nih.gov Research into identifying and characterizing novel ether synthases that can accept myrcenol or a related precursor as a substrate could pave the way for a fully biocatalytic route to this compound. nih.gov

| Strategy | Description | Key Research Focus | Potential Advantages |

|---|---|---|---|

| Engineered Microorganisms | Utilizing genetically modified yeast or bacteria to produce myrcenol from renewable feedstocks like glucose. mdpi.com | Pathway engineering, optimization of terpene synthase expression, downstream processing. | Sustainable feedstock, reduced reliance on petrochemicals, integrated production. matec-conferences.org |

| Isolated Enzyme Systems | Employing specific enzymes, such as O-methyltransferases or novel ether synthases, for the targeted conversion of a precursor to this compound. nih.gov | Enzyme discovery, protein engineering for substrate specificity and stability, process optimization. | High selectivity, mild reaction conditions, minimal by-product formation. matec-conferences.org |

| Chemo-enzymatic Synthesis | A hybrid approach combining a biocatalytic step (e.g., myrcenol production) with a subsequent green chemical step (e.g., methylation using DMC). mdpi.com | Integration of biological and chemical catalysis, solvent compatibility, process intensification. | Leverages the strengths of both catalysis types for an optimized, sustainable process. |

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous-flow synthesis, represents a paradigm shift in chemical manufacturing. By performing reactions in a continuously flowing stream through a reactor, this technology offers superior control over reaction parameters such as temperature and pressure, enhanced safety, and the potential for straightforward automation. nih.gov

The application of flow chemistry to the synthesis of this compound could significantly improve efficiency and yield. For example, a continuous-flow system for the biocatalytic production of terpenes has been shown to achieve high yields by carefully controlling the interaction between the enzyme and the organic phase. nih.gov Such a system could be adapted for this compound, potentially integrating synthesis, extraction, and purification into a single, automated process. This approach not only accelerates production but also allows for rapid optimization of reaction conditions with minimal material consumption.

Interdisciplinary Research Opportunities (e.g., in advanced functional materials)

The unique chemical structure of this compound, derived from the versatile terpene myrcene, opens up opportunities for its use beyond the fragrance industry. Myrcene itself is a recognized renewable monomer for the synthesis of bio-based polymers and elastomers. acs.orgmdpi.com The polymerization of myrcene can be controlled to produce materials with specific microstructures and properties. nih.gov

Interdisciplinary research at the intersection of fragrance chemistry and materials science could explore this compound as a novel functional monomer or additive in polymer synthesis. The presence of the methyl ether group could impart distinct properties—such as altered polarity, solubility, or thermal stability—to the resulting polymers compared to those derived from myrcene alone. rsc.org This could lead to the development of new, bio-based advanced functional materials, such as novel elastomers, adhesives, or coatings, creating new value chains for this fragrance compound. acs.orgnih.gov

Q & A

Basic Question: What are the established synthetic routes for myrcenyl methyl ether, and how do intermediates influence yield?

Methodological Answer:

this compound is synthesized via nucleophilic substitution reactions. A documented method involves reacting myrcenyl bromide with ethylidene-tert-butylimine in anhydrous ether at controlled temperatures (-10°C to 10°C) . Critical intermediates like myrcenyl bromide require strict anhydrous conditions to prevent hydrolysis. Yield optimization depends on:

- Reaction temperature : Lower temperatures (-10°C) minimize side reactions.

- Stoichiometry : A 1:1.5 molar ratio of myrcenyl bromide to ethylidene-tert-butylimine improves conversion efficiency.

- Solvent purity : Anhydrous ether prevents undesired byproducts.

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers analyze?

Methodological Answer:

- GC-MS : Identifies molecular ion peaks (m/z ~168 for this compound) and fragmentation patterns to confirm structure .

- NMR :

- ¹H NMR : Look for methyl ether protons at δ 3.2–3.4 ppm and allylic protons in the myrcene moiety at δ 5.0–5.3 ppm.

- ¹³C NMR : A methoxy carbon signal near δ 55–60 ppm confirms the ether group.

- IR : Stretching vibrations at ~1100 cm⁻¹ (C-O-C) and ~1640 cm⁻¹ (C=C) validate functional groups.

Advanced Question: How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

Contradictions often arise from impurities or isomerization. Strategies include:

- Comparative analysis : Cross-reference with synthesized standards or literature spectra (e.g., TOXLINE or TOXCENTER databases) .

- Isolation techniques : Use preparative HPLC to separate isomers before analysis.

- Computational modeling : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data .

Advanced Question: What experimental design principles ensure reproducibility in this compound synthesis?

Methodological Answer:

- Control variables : Document temperature (±1°C), solvent batch (anhydrous certification), and reagent purity (≥98%) .

- Replication : Perform triplicate reactions under identical conditions to assess variability.

- Data transparency : Report raw data (e.g., NMR integrals, GC-MS retention times) in supplementary materials for peer validation .

Advanced Question: How can computational chemistry aid in predicting reaction pathways for this compound derivatives?

Methodological Answer:

- Molecular dynamics (MD) simulations : Model solvent effects and transition states to predict regioselectivity in etherification reactions.

- Quantum mechanics (QM) : Calculate activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .

- Software tools : Use Gaussian or ORCA with B3LYP/6-31G* basis sets for accurate energy profiles.

Basic Question: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: ~55–57°C) .

- Personal protective equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How should researchers structure a literature review to identify gaps in this compound applications?

Methodological Answer:

- Database search : Use CAS registry numbers and MeSH terms (e.g., "this compound AND synthesis") in SciFinder or PubMed .

- Critical appraisal : Prioritize peer-reviewed journals over patents; exclude non-academic sources like .

- Gap analysis : Map existing studies (e.g., catalytic applications) to underexplored areas (e.g., biodegradation pathways).

Advanced Question: What statistical methods are appropriate for analyzing kinetic data in this compound reactions?

Methodological Answer:

- Non-linear regression : Fit time-concentration data to rate laws (e.g., pseudo-first-order kinetics).

- Error analysis : Calculate confidence intervals for rate constants using bootstrapping.

- Software : Utilize OriginLab or Python’s SciPy library for robust curve fitting .

Basic Question: How can researchers validate the purity of this compound post-synthesis?

Methodological Answer:

- Chromatography : Use GC-FID with a polar column (e.g., DB-WAX) to detect impurities <0.5%.

- Elemental analysis : Compare experimental C/H/O percentages with theoretical values (±0.3% tolerance).

- Melting point : Although typically liquid, derivatization (e.g., crystalline urea adducts) can confirm purity.

Advanced Question: What ethical considerations apply when publishing this compound research?

Methodological Answer:

- Data integrity : Disclose all raw data and negative results to avoid publication bias .

- Safety compliance : Adhere to institutional guidelines for hazardous chemical handling (e.g., IACUC or IRB approvals if applicable) .

- Attribution : Cite prior synthesis methodologies (e.g., Firmenich S.A.’s bromide intermediate protocol) to maintain academic integrity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.